Cyanine 3.5 chloride

Description

Contextualization within Polymethine Dye Chemistry and Fluorescent Probes

Cyanine (B1664457) 3.5 chloride belongs to the extensive class of polymethine dyes. wikipedia.orgnih.govtandfonline.comresearchgate.net A defining characteristic of these dyes is a chromophore system composed of a conjugated chain of carbon atoms with an odd number of methine groups, flanked by two nitrogen-containing heterocyclic groups. wikipedia.orgwikipedia.orgnih.gov This conjugated system is responsible for the dye's ability to absorb and emit light, a fundamental property for fluorescent probes. acs.org Polymethine dyes are notable for their tunable optical properties; by altering the length of the polymethine chain, the absorption and emission spectra can be shifted across the visible and near-infrared regions. acs.orgglenresearch.com

Fluorescent probes are molecules that, upon absorbing light of a specific wavelength, emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the detection and visualization of specific molecules and cellular components. Cyanine dyes, including Cyanine 3.5 chloride, are widely used as fluorescent probes due to their high molar extinction coefficients, good fluorescence quantum yields, and relative photostability. acs.orgglenresearch.com They can be chemically modified to attach to various biomolecules such as proteins and nucleic acids, enabling researchers to study their localization, interactions, and dynamics within complex biological systems. medchemexpress.comtargetmol.commedchemexpress.com

Historical Development and Research Trajectory of Cyanine Dyes

The history of cyanine dyes dates back to 1856 with the discovery of "cyanine," a blue dye. britannica.com Initially, their primary application was in the photographic industry to sensitize silver halide emulsions to a broader spectrum of light. wikipedia.orgbritannica.com This discovery was a significant advancement, allowing for the development of panchromatic films sensitive to all visible wavelengths. britannica.com

The trajectory of cyanine dye research shifted towards biological applications in the latter half of the 20th century. Recognizing their potential as fluorescent labels, researchers began to synthesize and modify cyanine dyes for use in cellular and molecular biology. fluorofinder.combiotium.com A pivotal development was the work of Alan Waggoner and his colleagues in the 1970s, who systematically modified the structure of cyanine dyes to improve their water solubility, photostability, and reduce their cytotoxicity, making them suitable for labeling living cells. fluorofinder.com This led to the creation of the popular "Cy" series of dyes, including Cy3 and Cy5, which became staples in biomedical research. wikipedia.orgfluorofinder.com The development of variants like Cyanine 3.5 expanded the available spectral range for multicolor imaging experiments. glenresearch.comglenresearch.com

Significance of this compound in Advanced Fluorescence-Based Methodologies

This compound has emerged as a significant tool in a variety of advanced fluorescence-based methodologies. axispharm.com Its specific spectral properties, with an excitation maximum typically around 581-591 nm and an emission maximum around 596-604 nm, place it in the orange-red region of the spectrum. medchemexpress.comtargetmol.comaxispharm.com This spectral window is advantageous as it minimizes interference from autofluorescence, the natural fluorescence of biological samples, which is often more pronounced in the blue and green regions. biotium.com

The utility of this compound is particularly evident in techniques such as:

Fluorescence Microscopy: This technique uses fluorescent probes to visualize cellular structures and processes with high resolution. axispharm.com this compound can be conjugated to antibodies or other targeting molecules to specifically label proteins or organelles of interest. avantiresearch.com

Flow Cytometry: In flow cytometry, cells are passed one by one through a laser beam, and the fluorescence emitted from labeled cells is detected. axispharm.com this compound provides a bright and distinct signal, enabling the identification and sorting of specific cell populations. avantiresearch.comthermofisher.com

Nucleic Acid and Protein Labeling: this compound derivatives, such as NHS esters and maleimides, are widely used to covalently label proteins, peptides, and oligonucleotides. medchemexpress.comtargetmol.comavantiresearch.com These labeled biomolecules can then be used in a variety of assays, including immunoassays and DNA sequencing. medchemexpress.comgoogle.com

The bright fluorescence and good photostability of this compound contribute to the high sensitivity and reliability of these advanced research methods. axispharm.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C42H44ClN3O4 aksci.comambeed.com |

| Molecular Weight | 690.27 g/mol targetmol.comambeed.com |

| Appearance | Dark purple powder lumiprobe.com |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane), insoluble in water lumiprobe.comlumiprobe.com |

| Excitation Maximum (λex) | ~591 nm medchemexpress.comtargetmol.comlumiprobe.com |

| Emission Maximum (λem) | ~604 nm medchemexpress.comtargetmol.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | ~116,000 L·mol⁻¹·cm⁻¹ lumiprobe.comlumiprobe.com |

| Fluorescence Quantum Yield (Φ) | ~0.35 lumiprobe.comlumiprobe.com |

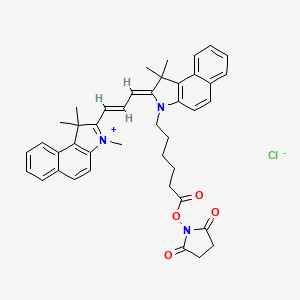

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H44ClN3O4 |

|---|---|

Molecular Weight |

690.3 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoate chloride |

InChI |

InChI=1S/C42H44N3O4.ClH/c1-41(2)34(43(5)32-23-21-28-14-8-10-16-30(28)39(32)41)18-13-19-35-42(3,4)40-31-17-11-9-15-29(31)22-24-33(40)44(35)27-12-6-7-20-38(48)49-45-36(46)25-26-37(45)47;/h8-11,13-19,21-24H,6-7,12,20,25-27H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

OMCXFDHJRPGVBF-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Cyanine 3.5 Chloride and Its Analogs

Established Synthetic Pathways for Cyanine (B1664457) Dye Scaffolds

The synthesis of cyanine dyes, including Cyanine 3.5, is fundamentally based on the condensation of two nitrogen-containing heterocyclic quaternary salts with a polymethine chain linker. tsijournals.com The general structure of these dyes consists of two heterocyclic nuclei, such as indolenine, benzothiazole, or quinoline (B57606), joined by a conjugated chain of methine groups. nih.govmdpi.com The length of this chain and the nature of the heterocycles are primary determinants of the dye's photophysical properties. unito.itrsc.org

Heterocycle Precursor Synthesis

The synthesis of the cyanine scaffold begins with the preparation of the necessary heterocyclic precursors. For Cyanine 3.5, which is a benzindocarbocyanine dye, the core structure is typically derived from 1,1,2-trimethyl-1H-benz[e]indole. spiedigitallibrary.orgglenresearch.com These precursors must contain a reactive methyl group at a position alpha or gamma to the quaternized nitrogen atom. unito.it The quaternization of the heterocyclic nitrogen is a critical step, as it increases the acidity of the adjacent methyl group, facilitating its deprotonation to form a nucleophilic methylene (B1212753) base—the key reactive species in the subsequent condensation reactions. unito.itacs.org This N-alkylation is often achieved by reacting the heterocycle with alkylating agents like bromoalkanoic acids or methyl tosylate. spiedigitallibrary.orggoogle.com

Polymethine Chain Construction Techniques

The polymethine chain links the two heterocyclic moieties. The length of this chain dictates the primary classification of the cyanine dye (e.g., trimethine, pentamethine) and is the main factor in determining its absorption and emission wavelengths, with each additional vinyl unit in the bridge causing a bathochromic (red) shift of approximately 100 nm. unito.itrsc.org

Cyanine 3.5 is a pentamethine dye, meaning its bridge is constructed from a five-carbon fragment. mdpi.com The synthesis of the pentamethine scaffold is commonly achieved using precursors such as malonaldehyde bis(phenylimine) hydrochloride (also known as N,N'-diphenylmalonimidoyl chloride) or its derivatives. acs.orgacs.org The general mechanism involves the stepwise reaction of the nucleophilic methylene base of the quaternized heterocycle with the polymethine chain precursor. acs.org For asymmetrical dyes, a hemicyanine intermediate is first formed by reacting one equivalent of a heterocyclic precursor with the chain linker. This intermediate is then reacted with a second, different heterocyclic precursor to yield the final asymmetrical dye. nih.govacs.org

Conventional Solution-Phase Synthetic Approaches

Solution-phase synthesis represents the traditional and most common method for preparing cyanine dyes. soton.ac.uk This approach involves carrying out the reactions in a suitable solvent system. For symmetrical dyes, the process can be a one-pot procedure where two equivalents of the heterocyclic quaternary salt are condensed with the appropriate polymethine linker. unito.it

However, the synthesis of asymmetrical dyes, which are often required for specific labeling applications, is more complex. It typically involves a stepwise condensation to prevent the formation of undesired symmetrical byproducts. acs.org A major challenge in solution-phase synthesis is the purification of the final product and intermediates, which often requires difficult chromatographic separations due to the similar properties of the desired dye and contaminating symmetrical side products. tsijournals.comacs.org Despite these challenges, solution-phase methods are versatile and used for both small- and large-scale synthesis. soton.ac.ukacs.org

Solid-Phase Synthesis Methodologies for Cyanine Dyes

To overcome the purification challenges associated with solution-phase synthesis, solid-phase methodologies have been developed. unito.it These techniques simplify reaction protocols, often leading to higher yields and purer products by anchoring intermediates to a solid support (resin), allowing impurities and excess reagents to be washed away easily. tsijournals.comacs.org

Two primary strategies for the solid-phase synthesis of asymmetric cyanine dyes are the "catch-and-release" and the "immobilized imidate" methods. unito.itcam.ac.uk

Catch-and-Release: In this approach, a hemicyanine intermediate is first synthesized in solution and then "caught" by a resin, typically a sulfonyl chloride resin. acs.orgacs.org This immobilization also serves to "activate" the hemicyanine for the subsequent reaction. The resin-bound intermediate is then treated with a second heterocyclic nucleophile, which forms the final dye and releases it from the solid support. acs.org

Immobilized Imidate/Linker: This strategy involves attaching the polymethine chain precursor (e.g., an imidate for trimethine dyes or a malonaldehyde derivative for pentamethine dyes) to the resin first. unito.itacs.org The heterocyclic nucleophiles are then added in a stepwise manner. This method avoids the initial solution-phase synthesis of the hemicyanine, further simplifying the purification process. unito.it

These solid-phase methods have proven robust for creating arrays of both trimethine and pentamethine cyanine dyes, including water-soluble sulfonated versions, with high purity and without the need for complex column chromatography. acs.orgcam.ac.uk

| Synthesis Method | Key Features | Advantages | Disadvantages |

| Solution-Phase | Reactions occur in a solvent; traditional method. | Versatile, scalable. | Difficult purification, especially for asymmetrical dyes; potential for side products. tsijournals.comacs.org |

| Solid-Phase (Catch-and-Release) | Hemicyanine intermediate is captured and activated on a resin. acs.org | Simplified purification; high product purity. acs.org | Requires pre-synthesis of hemicyanine in solution. acs.org |

| Solid-Phase (Immobilized Linker) | Polymethine linker is attached to the resin before reaction. acs.org | Avoids solution-phase intermediate synthesis; easier purification of hemicyanine. unito.it | May have limitations based on resin and linker chemistry. |

Targeted Derivatization Strategies for Enhanced Research Utility

Molecular engineering of the cyanine scaffold through targeted derivatization is crucial for tailoring the dyes for specific applications. Modifications can improve water solubility, photostability, or introduce reactive groups for conjugation to biomolecules. nih.govmdpi.com A key area of modification is the tuning of the dye's spectral properties.

Modification of Heterocyclic Moieties for Spectral Tuning

While the length of the polymethine chain is the primary determinant of the absorption and emission wavelength range, fine-tuning of these spectral properties can be achieved by introducing substituents onto the aromatic heterocyclic rings. rsc.orgmdpi.com This strategy allows for precise adjustment of the excitation and emission maxima to match specific instrumentation or to create spectrally distinct probes for multiplexed imaging.

The electronic nature of the substituent plays a critical role in the resulting spectral shift. The introduction of electron-withdrawing or electron-donating groups alters the energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org

Electron-Withdrawing Groups (EWGs): Attaching EWGs, such as fluorine or trifluoromethyl groups, to the heterocycles generally leads to a hypsochromic (blue) shift in the absorption and emission spectra. rsc.org

Electron-Donating Groups (EDGs): Conversely, the addition of EDGs, such as methoxy (B1213986) or amino groups, typically results in a bathochromic (red) shift. rsc.org

This principle has been demonstrated with analogs of Thiazole (B1198619) Orange (TO), an unsymmetrical cyanine dye. The strategic placement of donor and acceptor groups on the different heterocyclic rings allowed for precise spectral tuning while preserving the dye's ability to bind to biomolecules. rsc.org

| Substituent Type on Heterocycle | Example Group | Effect on Spectrum | Reference |

| Electron-Withdrawing | Fluorine (-F) | Blue-shift | rsc.org |

| Electron-Withdrawing | Trifluoromethyl (-CF₃) | Red-shift (on quinoline ring of TO) | rsc.org |

| Electron-Donating | Methoxy (-OCH₃) | Red-shift | rsc.org |

| Electron-Donating | Amino (-NH₂) | Red-shift | rsc.org |

This ability to fine-tune the spectral characteristics without drastically altering the core structure or binding properties is a powerful tool in the rational design of cyanine dyes like Cyanine 3.5 for advanced research applications. rsc.org

Polymethine Chain Length Modulation for Wavelength Control

The spectral properties of cyanine dyes, including Cyanine 3.5 chloride, are primarily determined by the length of the polymethine chain connecting two nitrogen-containing heterocyclic rings. biosearchtech.comresearchgate.net The absorption and emission wavelengths of these dyes can be tuned by altering the length of this conjugated chain. biosearchtech.com Generally, extending the polymethine chain by adding vinylene units results in a bathochromic shift, moving the absorption and emission maxima to longer wavelengths (a redshift of approximately 100 nm per unit). chemrxiv.orgnih.gov

This principle allows for the creation of a series of cyanine dyes with spectral properties spanning the visible and near-infrared (NIR) regions. For instance, Cyanine 3 and Cyanine 5 differ in the number of carbons in their polymethine chain, leading to distinct spectral characteristics. glenresearch.comglenresearch.com Cyanine 3.5 and Cyanine 5.5 are closely related analogs that further expand this spectral range. glenresearch.comglenresearch.comglenresearch.com The ability to modulate the polymethine chain is a fundamental strategy for designing cyanine dyes with customized wavelength profiles for various applications, such as multiplex imaging. sjp.ac.lkresearchgate.net

Table 1: Effect of Polymethine Chain Length on Cyanine Dye Spectral Properties

| Cyanine Dye | Number of Methane Groups | Typical Excitation Max (nm) | Typical Emission Max (nm) |

|---|---|---|---|

| Cyanine 3 | 3 | ~550 | ~570 |

| Cyanine 3.5 | 4 | ~591 | ~604 |

| Cyanine 5 | 5 | ~650 | ~670 |

| Cyanine 5.5 | 6 | ~678 | ~694 |

| Cyanine 7 | 7 | ~750 | ~775 |

Note: The exact spectral properties can vary depending on the solvent and conjugation to biomolecules.

Introduction of Reactive Functional Groups (e.g., N-Hydroxysuccinimide Esters, Phosphoramidites)

To be useful in biological applications, cyanine dyes like this compound are often modified with reactive functional groups that allow for covalent attachment to biomolecules. alfa-chemistry.com

N-Hydroxysuccinimide (NHS) Esters: NHS esters are one of the most common reactive groups used for labeling proteins and peptides. google.comnih.gov They react with primary amino groups (-NH2) found on the N-terminus of proteins and the side chain of lysine (B10760008) residues to form stable amide bonds. nih.gov Cyanine 3.5 is available as an NHS ester, facilitating its conjugation to proteins and amino-modified oligonucleotides. medchemexpress.commedchemexpress.commedchemexpress.com The synthesis of these NHS esters typically involves the activation of a carboxylic acid derivative of the cyanine dye with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com

Phosphoramidites: For labeling oligonucleotides during solid-phase synthesis, cyanine dyes are converted into phosphoramidite (B1245037) derivatives. glenresearch.comglenresearch.comatdbio.com These phosphoramidites can be incorporated at the 5'- or 3'-end of a growing oligonucleotide chain. glenresearch.comglenresearch.comglenresearch.com Cyanine 3.5 is available as a phosphoramidite for this purpose. glenresearch.comglenresearch.com This method allows for the precise, site-specific labeling of synthetic DNA and RNA. semanticscholar.org

Other reactive functionalities include:

Maleimides: These groups react specifically with thiol (sulfhydryl) groups on cysteine residues in proteins. medchemexpress.com

Alkynes and Azides: These groups are used in "click chemistry," a highly efficient and specific conjugation method. medchemexpress.comlumiprobe.com For example, a Cyanine 3.5 alkyne can react with an azide-modified biomolecule. aatbio.com

Iodoacetamides: These are also used for labeling sulfhydryl groups. nih.gov

Design Principles for Improved Photostability and Water Solubility

Photostability: A major limitation of cyanine dyes is their susceptibility to photobleaching upon prolonged exposure to light. google.com Several strategies have been developed to enhance their photostability:

Structural Rigidification: Incorporating cyclic structures into the polymethine chain can enhance stability. acs.org

Electron-Withdrawing Groups: Introducing electron-withdrawing substituents, such as cyano or fluoro groups, can make the dye more resistant to photo-oxidative damage. nih.govnih.gov

Triplet State Quenchers: Attaching molecules like cyclooctatetraene (B1213319) (COT) can help to depopulate the reactive triplet state, reducing photobleaching. nih.gov

Supramolecular Encapsulation: Encapsulating cyanine dyes within host molecules like cyclodextrins has been shown to increase photostability. arxiv.org

Water Solubility: The planar structure of cyanine dyes often leads to poor water solubility and a tendency to aggregate. google.comboisestate.edu Improving water solubility is crucial for biological applications. This is typically achieved by:

Introduction of Polar and Charged Moieties: Incorporating hydrophilic groups like sulfonates (SO3-), carboxylates, or hydroxyl groups significantly enhances water solubility. google.comgoogle.commdpi.com Sulfonated cyanine dyes are readily soluble in aqueous buffers without the need for organic co-solvents. creative-diagnostics.com

Polyethylene Glycol (PEG) Chains: Attaching PEG chains is another effective method to increase hydrophilicity and reduce aggregation. researchgate.netd-nb.info

Engineering for Reduced Aggregation Tendencies

Aggregation is a common issue with cyanine dyes, particularly at higher concentrations, which can lead to self-quenching of fluorescence and altered spectral properties. researchgate.net Strategies to reduce aggregation include:

Sulfonation: The introduction of sulfonate groups not only improves water solubility but also reduces aggregation due to electrostatic repulsion between the negatively charged dye molecules. mdpi.comcreative-diagnostics.com

Steric Hindrance: Incorporating bulky or dendritic substituent groups can physically prevent the dye molecules from stacking. researchgate.netacs.org For instance, the use of glycerol-substituted dendrimers has been shown to prevent dimer formation after conjugation to antibodies. acs.org

Solvent Composition: Aggregation can be influenced by the solvent. In some cases, adding organic co-solvents can reduce aggregation. atto-tec.comresearchgate.net

Bioconjugation Chemistry of this compound

The ability to covalently attach Cyanine 3.5 to biomolecules is fundamental to its use as a fluorescent label.

Covalent Labeling of Amino-Groups in Peptides and Proteins

This compound is frequently used for labeling amino groups in peptides and proteins. medchemexpress.commedchemexpress.com This is typically achieved using its N-hydroxysuccinimide (NHS) ester derivative. medchemexpress.combroadpharm.com The NHS ester reacts with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form a stable amide bond. nih.gov This reaction is generally carried out in a buffer at a basic pH. google.com

Another strategy involves using cyanine dyes with a meso-chloro (meso-Cl) functionality. These dyes have been found to selectively react with cysteine residues in proteins under physiological conditions. mdpi.com

Oligonucleotide Labeling via Phosphoramidite Chemistry

The most common method for labeling synthetic oligonucleotides with cyanine dyes is through the use of phosphoramidite chemistry. biosearchtech.combiosyn.commedchemexpress.com Cyanine 3.5 phosphoramidite is a key reagent for this purpose. glenresearch.comglenresearch.com This phosphoramidite monomer can be incorporated at a specific position, typically the 5'-terminus, during automated solid-phase oligonucleotide synthesis. glenresearch.comglenresearch.comatdbio.com This allows for the production of highly pure, site-specifically labeled DNA and RNA probes for various molecular biology applications.

It is important to note that cyanine dyes can be sensitive to the deprotection conditions used at the end of oligonucleotide synthesis. Milder deprotection conditions, such as using ammonium (B1175870) hydroxide (B78521) at room temperature, are often recommended to preserve the integrity of the dye. glenresearch.comglenresearch.comglenresearch.com Cyanine 3 and 3.5 are generally more stable to these conditions than Cyanine 5 and 5.5. glenresearch.comglenresearch.com

An alternative, post-synthetic labeling approach involves synthesizing an oligonucleotide with a primary amine modification, which is then reacted with a Cyanine 3.5 NHS ester. biosyn.com

Site-Specific Tagging Methodologies for Biomolecules

Site-specific labeling of biomolecules with fluorescent dyes like this compound is critical for developing precise molecular probes and diagnostic agents. The goal is to attach the dye to a specific, predetermined location on a protein, nucleic acid, or other biomolecule, thereby minimizing disruption of the molecule's native structure and function. A variety of chemical and biological strategies have been developed to achieve this level of control.

The most prevalent method for labeling proteins involves targeting primary amino groups found in lysine residues and at the N-terminus. Cyanine 3.5 is often functionalized as an N-hydroxysuccinimide (NHS) ester, which readily reacts with these amines under mild alkaline conditions to form stable amide bonds. medchemexpress.commedchemexpress.comresearchgate.net While effective, the abundance of lysine residues on the surface of most proteins can lead to a heterogeneous population of conjugates with varying numbers of dyes attached at different locations.

To achieve greater site-specificity, researchers often target the thiol group of cysteine residues. Cysteines are typically much less common than lysines, and genetic engineering can be used to introduce a single cysteine residue at a desired location for labeling. Thiol-reactive derivatives of cyanine dyes, such as those containing iodoacetamide (B48618) or maleimide (B117702) functional groups, react specifically with these cysteine side chains. acs.org This approach reduces potential protein cross-linking and yields a more homogeneous product. acs.org

Bioorthogonal chemistries offer another powerful route for site-specific modification. These reactions involve pairs of functional groups that are mutually reactive but inert to the biological functionalities found in cells. A prominent example is the "click chemistry" reaction between an azide (B81097) and an alkyne. Cyanine 3.5 azide derivatives can be used to label biomolecules that have been metabolically, enzymatically, or synthetically engineered to contain an alkyne group. medchemexpress.com This can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or, to avoid copper toxicity in living systems, through strain-promoted alkyne-azide cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative. medchemexpress.com

For nucleic acid labeling, Cyanine 3.5 can be incorporated during automated solid-phase synthesis using a phosphoramidite derivative. glenresearch.com This allows for the precise placement of the dye at the 5' or 3' terminus of an oligonucleotide. glenresearch.com Alternatively, a post-synthesis conjugation approach can be used, where an oligonucleotide is first synthesized with a reactive functional group (e.g., an amino-linker) and then reacted with an activated Cyanine 3.5 NHS ester. researchgate.net

The pinnacle of site-specific labeling in proteins is the genetic encoding of non-canonical amino acids (ncAAs). This advanced technique allows a cyanine dye, chemically pre-attached to an orthogonal tRNA molecule, to be incorporated into a protein's polypeptide chain at a specific codon during ribosomal translation. elifesciences.orgnih.gov This method provides ultimate control over the label's position, enabling single-molecule studies with unprecedented precision. elifesciences.org

Table 1: Comparison of Site-Specific Tagging Methodologies for Cyanine Dyes

| Methodology | Reactive Dye Derivative | Biomolecular Target | Key Features |

|---|---|---|---|

| Amine-Reactive Labeling | NHS Ester | Lysine, N-terminus | Widely used, simple protocol; can result in heterogeneous labeling. medchemexpress.comresearchgate.net |

| Thiol-Reactive Labeling | Iodoacetamide, Maleimide | Cysteine | High specificity due to lower abundance of cysteine; allows for controlled, site-specific introduction. acs.org |

| Click Chemistry | Azide | Alkyne-modified biomolecule | Bioorthogonal reaction with high efficiency and specificity; suitable for complex biological environments. medchemexpress.com |

| Phosphoramidite Chemistry | Phosphoramidite | Oligonucleotides | Precise placement of dye at 5' or 3' terminus during solid-phase synthesis. glenresearch.com |

| Genetic Code Expansion | Aminoacyl-tRNA | Specific mRNA codon | Ultimate site-specificity; incorporates dye as an amino acid during protein synthesis. elifesciences.orgnih.gov |

Advanced Linker Chemistries for Conjugate Stability

The linker connecting this compound to a biomolecule is not merely a passive spacer; it is a critical component that dictates the stability, solubility, and functionality of the final conjugate. Advanced linker chemistries are engineered to address challenges such as aggregation, photobleaching, and premature degradation, while in some cases providing a mechanism for controlled activation.

A primary concern in bioconjugation is maintaining the solubility of the product, as the attachment of often-hydrophobic cyanine dyes can induce aggregation. acs.org One strategy to mitigate this is to incorporate hydrophilic functionalities into the linker. For example, novel water-soluble near-infrared (NIR) cyanine dyes have been synthesized by acylating a reactive group on the dye with a trisulfonated linker, significantly improving water solubility. nih.gov The presence of sulfonate groups on the cyanine dye itself also serves this purpose. acs.org

The length and rigidity of the linker are also crucial for preserving the function of both the dye and the biomolecule. Studies on conjugates containing two different cyanine dyes (sCy3 and sCy5) have shown that when the dyes are held in close proximity by a short linker, they can exhibit undesirable spectral interactions that interfere with accurate quantification. mdpi.com However, when separated by long, rigid linkers, such as DNA duplexes, the dyes behave independently, retaining their characteristic optical properties. mdpi.com

For applications in targeted therapy and diagnostics, linkers can be designed to be cleavable, remaining stable in circulation but releasing their cargo upon reaching the target environment. A sophisticated example involves photo-cleavable linkers based on a heptamethine cyanine scaffold. nih.gov These linkers are exceptionally stable in human plasma but can be triggered to release a conjugated molecule specifically in a tumor area upon irradiation with NIR light. nih.gov Research on light-activated antibody-drug conjugates (ADCs) has shown that rational modifications to the cyanine linker can improve hydrolytic stability while also shifting the absorbance to longer wavelengths (e.g., 780 nm) for deeper tissue penetration. acs.org

The stability of the cyanine dye itself can be influenced by the linker and the chemical conditions required for conjugation and deprotection. In oligonucleotide synthesis, Cyanine 3.5 is known to be more stable than Cyanine 5.5 when subjected to deprotection with ammonium hydroxide at elevated temperatures, making it a more robust choice for protocols requiring harsher conditions. glenresearch.com

Finally, a non-covalent strategy for enhancing stability involves the encapsulation of chloride-containing cyanine dyes with serum albumin. researchgate.netrsc.orgnih.gov This association, which can be site-specific, leverages the protein as a natural carrier to protect the dye from aggregation-induced quenching, improve its photostability, and extend its in vivo circulation time. researchgate.netrsc.orgnih.gov

Table 2: Advanced Linker Strategies and Their Impact on Conjugate Properties

| Linker Strategy | Key Feature | Impact on Conjugate | Research Finding |

|---|---|---|---|

| Sulfonation | Hydrophilic (SO₃⁻ groups) | Enhances water solubility, reduces aggregation. nih.gov | Acylation with a trisulfonated linker improves solubility of NIR dyes. nih.gov |

| Rigid Spacers | Defined length and rigidity | Prevents undesirable dye-dye interactions, preserves optical properties. mdpi.com | Long DNA duplexes as linkers normalize the absorbance ratio of sCy3-sCy5 pairs. mdpi.com |

| Photo-cleavable Linkers | Light-sensitive cleavage site | Enables spatiotemporal control of payload release with NIR light. acs.orgnih.gov | A cyanine-based linker showed <1% drug release in human plasma after 72 hours without light. nih.gov |

| Albumin Association | Non-covalent encapsulation | Improves photostability and in vivo circulation time. researchgate.netrsc.orgnih.gov | Chloride-containing cyanines can selectively and covalently bind to albumin, enhancing optical properties. researchgate.netrsc.org |

Advanced Spectroscopic and Photophysical Investigations of Cyanine 3.5 Chloride

Electronic Absorption and Emission Characteristics in Diverse Chemical and Biological Environments

Cyanine (B1664457) 3.5 (Cy3.5) chloride is a synthetic polymethine dye known for its bright fluorescence in the orange-red portion of the visible spectrum. Its photophysical properties are highly sensitive to its local environment, a characteristic that is fundamental to its application in biochemical and cellular studies. The spectral characteristics of Cy3.5 chloride, including its absorption and emission maxima, are subject to significant shifts depending on the surrounding medium. Generally, its absorption maximum is observed in the range of 581–591 nm, with a corresponding emission maximum between 591 nm and 604 nm. aatbio.commedchemexpress.com

Table 1: General Spectroscopic Properties of Cyanine 3.5

| Property | Typical Value | Reference(s) |

| Excitation Maximum (λex) | 581 - 591 nm | aatbio.commedchemexpress.com |

| Emission Maximum (λem) | 591 - 604 nm | aatbio.commedchemexpress.com |

| Molar Extinction Coefficient (ε) | ~116,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φf) | ~0.35 (in organic solvents) |

The phenomenon of solvatochromism, where the absorption or emission spectrum of a molecule shifts in response to a change in solvent polarity, is a prominent feature of cyanine dyes. ajrconline.org This effect arises from differential solvation of the dye's electronic ground and excited states. ajrconline.org For cyanine dyes, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift, depending on the specific dye structure and its dipole moment change upon excitation. ajrconline.orgacs.org

In the case of many cyanine dyes, a decrease in the polarity of the medium results in a bathochromic shift, indicating that the ground state is better stabilized by solvation than the excited state. ajrconline.org The solvent's refractive index and dielectric constant are key physical parameters influencing these shifts. ijlpr.com Additionally, specific solute-solvent interactions, such as hydrogen bonding, play a crucial role. ajrconline.orgijlpr.com While specific data for Cyanine 3.5 chloride across a wide range of solvents is not extensively tabulated in the literature, the general principles observed for related cyanine dyes apply. For instance, the fluorescence of Cy3.5 is known to be pH-insensitive within the biologically relevant range of 4 to 10. lumiprobe.com

The molecular environment profoundly impacts the spectral properties of Cyanine 3.5. When cyanine dyes are conjugated to biomolecules like proteins or nucleic acids, their photophysical characteristics can change dramatically. cambridge.org This is largely due to steric hindrance imposed by the macromolecule, which restricts the torsional freedom of the polymethine chain. cambridge.orgnih.gov This restriction inhibits non-radiative decay pathways, such as cis-trans isomerization, leading to a significant increase in fluorescence quantum yield and lifetime. cambridge.orgnih.gov

For example, the quantum yield of Cy3, a closely related dye, is known to increase substantially upon covalent attachment to DNA. cambridge.orgosti.gov The exact nature of this enhancement depends on the type of chemical linkage, the local DNA sequence, and its secondary structure (e.g., single-stranded vs. double-stranded). cambridge.org Dyes linked at the termini of a DNA helix may stack against the terminal base pair, while those linked internally might reside in the major or minor grooves, with each location imparting a unique microenvironment that alters the dye's photophysics. cambridge.org Similarly, binding to proteins can rigidify the dye's structure, leading to enhanced fluorescence. nih.govresearchgate.net

Table 2: Environmental Effects on Cyanine Dye Fluorescence

| Environment | Typical Effect on Quantum Yield (Φf) | Underlying Mechanism | Reference(s) |

| Free in fluid solution | Lower | Efficient non-radiative decay via cis-trans isomerization | cambridge.orgnih.gov |

| Covalently bound to DNA/protein | Higher | Steric hindrance reduces isomerization, favoring radiative decay (fluorescence) | cambridge.orgnih.gov |

The absorption and emission wavelengths of cyanine dyes are primarily determined by the structure of their chromophore, which consists of two heterocyclic nuclei joined by a polymethine chain. nih.govnih.gov The key principle for tuning the spectral properties is altering the length of this π-conjugated system. nih.gov

Polymethine Chain Length: Lengthening the polymethine chain effectively extends the π-electron system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift in both the absorption and emission wavelengths. nih.gov Cyanine 3.5, with its intermediate-length chain, is positioned spectrally between shorter wavelength dyes like Cy3 and longer wavelength dyes like Cy5.

Heterocyclic Groups: The nature of the terminal heterocyclic groups (e.g., indolenine, quinoline) also influences the electronic structure and, consequently, the spectral properties. univer.kharkov.ua

Substituents: Introducing various substituents onto the heterocyclic rings or the polymethine chain can fine-tune the absorption and emission maxima by altering the electron distribution or by inducing steric effects that affect the planarity of the chromophore. nih.govnih.govacs.org

These principles of molecular engineering allow for the rational design of cyanine dyes with specific spectral characteristics tailored for various applications, such as multiplex imaging. nih.gov

Fluorescence Quantum Efficiency and Radiative Decay Rate Studies

The fluorescence quantum efficiency, or quantum yield (Φf), is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For Cyanine 3.5, the quantum yield is reported to be approximately 0.35 in organic solvents. This value, however, is highly dependent on the dye's environment. cambridge.org As discussed previously, the quantum yield of cyanine dyes generally increases in viscous media or when bound to macromolecules, as these environments inhibit non-radiative decay pathways. nih.govresearchgate.net

The quantum yield is intrinsically linked to the radiative (Γ) and non-radiative (k_nr) decay rates of the excited state by the equation:

Φf = Γ / (Γ + knr)

The fluorescence lifetime (τ), which is the average time the molecule spends in the excited state, is the inverse of the sum of all decay rates:

τ = 1 / (Γ + knr)

A major contributor to the non-radiative decay rate (k_nr) in flexible cyanine dyes is photoisomerization. nih.gov Therefore, environments that restrict this isomerization will decrease k_nr, leading to a concomitant increase in both quantum yield and fluorescence lifetime. researchgate.netnih.gov Conversely, proximity to metallic surfaces, such as silver nanoparticles, has been shown to dramatically increase the radiative decay rate (Γ) of cyanine dyes. nih.gov This leads to a shorter lifetime but can also result in an increased quantum yield and improved photostability per emitted photon, as the molecule spends less time in the reactive excited state. nih.gov

Photochemical Reaction Mechanisms and Mitigation Strategies

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, resulting in the loss of its ability to fluoresce. thermofisher.com For cyanine dyes, a primary pathway for this degradation involves the dye's triplet state. scispace.comacs.org

Intersystem Crossing: Upon excitation, the singlet excited state (S₁) of the dye can undergo intersystem crossing to a long-lived triplet state (T₁). acs.orgresearchgate.net

Reaction with Oxygen: This triplet-state dye molecule can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). acs.orgnih.gov

Oxidative Degradation: Singlet oxygen and other reactive oxygen species (ROS) can then attack the ground-state dye molecule, particularly at the electron-rich polymethine chain, leading to its irreversible oxidation and degradation. acs.orgosti.gov This process is considered a major cause of photobleaching for most organic fluorophores. researchgate.net

Another significant non-radiative pathway that competes with fluorescence but does not necessarily lead to immediate destruction is cis-trans isomerization around the C-C bonds of the polymethine chain. cambridge.orgsemanticscholar.org The kinetics of photodegradation can follow different models, with some studies on cyanine dyes reporting quasi-first-order or zero-order kinetics depending on the specific conditions and dye concentration. scispace.com The rate of photobleaching is also highly dependent on the light intensity (fluence rate); lower light intensity can lead to reduced photobleaching and better experimental outcomes. nih.govnih.gov

To mitigate the effects of photobleaching, several strategies can be employed:

Minimize Light Exposure: Reducing the intensity of the excitation light and the duration of exposure is the most direct way to decrease photobleaching. biocompare.combitesizebio.com

Use of Antifade Reagents: Commercial and custom-made "antifade" reagents are widely used, particularly in fixed-cell microscopy. These reagents are cocktails that often contain triplet-state quenchers and/or oxygen scavengers. keyence.comvectorlabs.com

Triplet-State Quenchers (TSQs): Molecules like cyclooctatetraene (B1213319) (COT) and 4-nitrobenzyl alcohol (NBA) can directly interact with the excited triplet state of the dye, returning it to the ground state before it can react with oxygen. nih.govnih.gov This process, known as triplet-triplet energy transfer, is a key mechanism for photostabilization. researchgate.netrsc.org

Oxygen Scavengers: Enzymatic systems (e.g., glucose oxidase and catalase) or chemical reagents (e.g., Trolox, a vitamin E analog) can be added to the imaging buffer to remove dissolved molecular oxygen, thereby preventing the formation of singlet oxygen. biocompare.comnih.gov

By carefully selecting fluorophores, controlling illumination, and using appropriate chemical protectants, the useful fluorescent lifespan of this compound can be significantly extended. thermofisher.comkeyence.com

Excited State Processes and Triplet State Involvement

Upon absorption of light, this compound is elevated to an excited singlet state (S1). From this state, the molecule can return to the ground state (S0) through several competing pathways. These include radiative decay via fluorescence, and non-radiative decay pathways such as internal conversion and intersystem crossing (ISC) to a triplet state (T1) nih.govmdpi.com. The triplet state is a key intermediate in the photodegradation pathway of many organic fluorophores, including cyanine dyes nih.gov.

Singlet Oxygen Mediated Reactions

The interaction of the excited triplet state of cyanine dyes with ground-state molecular oxygen (³O₂) can lead to the formation of singlet oxygen (¹O₂), a highly reactive oxygen species nih.govnih.govmdpi.com. This process, known as photosensitization, is a major pathway for the photobleaching of cyanine dyes acs.org. Singlet oxygen can react with the cyanine dye molecule itself, leading to its oxidative degradation and a loss of fluorescence acs.org.

The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. While the specific ΦΔ for this compound is not widely reported, studies on other cyanine dyes have shown that this value can be influenced by the molecular structure and the surrounding environment nih.govrsc.orgresearchgate.net. For example, the photoconversion of Cy5 to the shorter-wavelength Cy3 has been shown to be mediated by singlet oxygen, which causes oxidative cleavage of the polymethine chain acs.orgelsevierpure.com. This highlights the destructive role of singlet oxygen in the photochemistry of cyanine dyes.

Strategies for Photostability Enhancement in Research Applications

The inherent photobleaching of cyanine dyes, including this compound, presents a significant limitation in applications requiring prolonged or intense light exposure. Consequently, various strategies have been developed to enhance their photostability.

One effective approach is the covalent attachment of "protective agents" that can quench the deleterious triplet state. A study demonstrated that linking Cy3.5 to molecules like cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), or Trolox significantly enhances its performance nih.gov. The effectiveness of these agents varies, with COT showing a notable increase in the signal-to-noise ratio of fluorescence for Cy3.5-COT conjugates nih.gov. This improvement is attributed to the quenching of the triplet state, which reduces the probability of photobleaching reactions nih.govnih.gov.

Another strategy involves the encapsulation of the dye molecule. Supramolecular containment within hosts like cyclodextrins (CDs) has been shown to improve both the brightness and photostability of the closely related Cy3 dye researchgate.netarxiv.org. The cyclodextrin (B1172386) cavity can shield the dye from reactive species in the solution, thereby reducing the rate of photodegradation researchgate.netarxiv.org.

Finally, rigidifying the structure of the cyanine dye can also lead to enhanced photostability. By incorporating the chromophore into a more rigid structure, such as internally labeling DNA, the non-radiative decay pathways, including those leading to photobleaching, can be suppressed oup.comnih.gov. These strategies collectively aim to minimize the population of the reactive triplet state and protect the dye from chemical degradation, thereby extending its useful lifetime in fluorescence experiments.

| Strategy | Protective Agent/Method | Observed Effect on Cy3.5/Related Cyanines | Reference |

| Covalent Attachment | Cyclooctatetraene (COT) | Increased signal-to-noise ratio of fluorescence | nih.gov |

| 4-Nitrobenzyl alcohol (NBA) | Modest improvements in photon count | nih.gov | |

| Trolox | Modest beneficial effects | nih.gov | |

| Encapsulation | Cyclodextrins (CDs) | Increased brightness and photostability (for Cy3) | researchgate.netarxiv.org |

| Structural Rigidification | Internal DNA labeling | Enhanced photostability (for Cy3/Cy5) | oup.comnih.gov |

Fluorescence Quenching Phenomena in Complex Systems

Mechanisms of Quenching by Nucleobases and Amino Acids

The fluorescence of cyanine dyes can be significantly influenced by their local environment, particularly through interactions with biomolecules such as nucleobases and amino acids. Fluorescence quenching, a process that decreases the fluorescence intensity, can occur through various mechanisms, including static and dynamic quenching.

Studies on the related Cy3 and Cy5 dyes have shown that their fluorescence is highly dependent on the adjacent nucleobase sequence in DNA semanticscholar.orgnih.govacs.org. Purine-rich sequences tend to enhance fluorescence, while pyrimidine-rich sequences, especially those containing cytosine, can lead to quenching nih.gov. The proposed mechanism involves stacking interactions between the dye and the nucleobases, which can restrict the photoisomerization of the cyanine's polymethine chain, a major non-radiative decay pathway. Stronger stacking with purines leads to reduced isomerization and thus higher fluorescence, while weaker interactions with pyrimidines are less effective at preventing this non-radiative decay nih.gov.

Amino acids can also act as quenchers. While specific data for this compound is limited, research on other fluorophores has shown that amino acids like tryptophan, tyrosine, histidine, and methionine can quench fluorescence through a combination of static and dynamic mechanisms nwciowa.edu. Tryptophan, in particular, is a potent quencher for many dyes due to its ability to form non-fluorescent ground-state complexes (static quenching) and to quench the excited state through collisional encounters (dynamic quenching) nwciowa.edu.

Photoinduced Electron Transfer in Dye-Substrate Systems

Photoinduced electron transfer (PET) is a key mechanism responsible for the fluorescence quenching of cyanine dyes in the presence of suitable electron donors or acceptors nih.govacs.org. In the context of dye-substrate systems, such as cyanine-labeled DNA, nucleobases can act as electron donors. Guanine (B1146940), having the lowest oxidation potential among the natural DNA bases, is a particularly efficient electron donor and a primary cause of fluorescence quenching in many dye-DNA conjugates nih.govacs.org.

When the cyanine dye is in its excited state, an electron can be transferred from a nearby guanine residue to the dye, resulting in a non-fluorescent charge-separated state. This process effectively competes with fluorescence emission, leading to a reduction in the observed fluorescence intensity nih.gov. The efficiency of PET is highly dependent on the distance and orientation between the dye and the quencher. Therefore, the fluorescence of a cyanine dye conjugated to DNA can serve as a sensitive reporter of its local environment and conformational changes that alter the dye-guanine proximity acs.org. While direct quantitative studies on PET in this compound-substrate systems are not extensively documented, the principles established for closely related cyanine dyes are expected to apply.

Aggregation-Induced Quenching Effects

Cyanine dyes, including this compound, are known to form aggregates, particularly at high concentrations or when conjugated to macromolecules with multiple labeling sites broadpharm.com. This aggregation often leads to a phenomenon known as aggregation-caused quenching (ACQ), where the fluorescence intensity of the dye is significantly reduced or completely suppressed broadpharm.comacs.org.

Environmental Quenching Mechanisms (e.g., thiol addition)

The fluorescence of cyanine dyes, including this compound, is highly sensitive to its local environment. A significant quenching mechanism involves the interaction with thiol-containing compounds, such as β-mercaptoethanol (β-ME). researchgate.net This process is fundamental to both photostabilization and photoswitching phenomena utilized in advanced imaging techniques. nih.govnih.gov The quenching is not a simple collisional process but involves the formation of a covalent adduct. nih.gov

The prevailing mechanism posits that upon photoexcitation, the cyanine dye can transition to a long-lived triplet state. nih.gov A thiol, particularly in its deprotonated thiolate form, can then interact with this excited state. nih.govnih.gov This interaction begins with a photoinduced electron transfer (PeT) from the thiolate to the cyanine dye, creating a triplet geminate radical pair. nih.govnih.gov At this stage, a bifurcation in the pathway occurs:

Photostabilization: Back electron transfer can occur within the radical pair, regenerating the ground-state cyanine dye. This pathway quenches the reactive triplet state, preventing permanent photobleaching and thus leading to photostabilization. researchgate.netnih.gov

Quenching via Adduct Formation: Alternatively, the radical pair can undergo intersystem crossing to a singlet state, followed by a covalent bond formation between the thiol and the cyanine's polymethine chain. researchgate.netnih.gov This creates a non-fluorescent thiol-cyanine adduct, effectively quenching the fluorescence and leading to a "dark state". nih.govnih.gov

The rate of switching to this dark, quenched state is dependent on factors such as the concentration of the primary thiol and the solution's pH, as the ionized thiolate is the key reactive species. nih.govresearchgate.net This reversible adduct formation is a cornerstone of the photoswitching behavior discussed in the subsequent section.

| Parameter | Description | Role in Quenching | Reference |

| Thiol Compound | e.g., β-mercaptoethanol (β-ME) | Acts as a quenching agent by forming a covalent adduct. | researchgate.net |

| Triplet State | Long-lived excited state of the cyanine dye. | The state that reacts with the thiolate. | nih.gov |

| Photoinduced Electron Transfer (PeT) | Electron transfer from the thiolate to the excited dye. | Initiates the formation of the radical pair. | nih.gov |

| Thiol-Cyanine Adduct | Covalent product of the dye and thiol. | A non-fluorescent "dark state" that represents the quenched form. | nih.govnih.gov |

Photoswitching and Photoconversion Mechanisms

Beyond environmental quenching, this compound and related dyes exhibit complex photoswitching and photoconversion behaviors upon irradiation, which are harnessed for super-resolution microscopy. These mechanisms involve transitions to reversible dark states, irreversible chemical transformations, and conformational changes.

Reversible Dark States and Blinking Behavior for Imaging

The formation of the thiol-cyanine adduct described previously is a key mechanism for inducing reversible dark states. researchgate.netnih.gov This process allows cyanine dyes to be "switched" between a fluorescent "on" state and a non-fluorescent "off" state, a phenomenon known as blinking. researchgate.net This blinking is essential for single-molecule localization microscopy (SMLM) techniques like STORM (Stochastic Optical Reconstruction Microscopy). researchgate.net

The switching cycle can be summarized as follows:

"Off" Switching: Upon excitation with a specific wavelength (e.g., red light for red-emitting cyanines), the dye is driven into the triplet state, reacts with a thiol, and forms the non-fluorescent covalent adduct (dark state). nih.gov The rate of this process depends on the thiol concentration and laser power. researchgate.net

"On" Switching: The fluorescent ground state can be regenerated from the dark state. This recovery can be induced by irradiation with a different, often shorter, wavelength of light (e.g., UV or violet light) or can occur thermally. researchgate.netacs.org

This controlled, stochastic switching of individual molecules between bright and dark states allows for their precise localization, enabling the reconstruction of images with a resolution far beyond the diffraction limit. nih.gov

Phototruncation Reactions and Mechanisms (e.g., Heptamethine to Pentamethine)

Phototruncation is an irreversible photoconversion process where the polymethine chain of a cyanine dye is shortened, leading to the formation of a new dye with blue-shifted absorption and emission spectra. nih.govnih.gov For example, a heptamethine cyanine can be photochemically converted into a pentamethine cyanine, which can be further truncated to a trimethine cyanine upon continued irradiation at the appropriate wavelength. nih.govacs.org

The mechanism for this remarkable two-carbon excision is believed to be initiated by singlet oxygen (¹O₂). nih.govacs.org One proposed pathway involves a singlet oxygen-initiated multistep sequence that proceeds through a key hydroperoxycyclobutanol intermediate. nih.gov An alternative proposed mechanism for a four-carbon truncation (heptamethine to trimethine) involves the formation of an allene (B1206475) hydroperoxide intermediate, followed by a retro-Diels-Alder reaction. cuny.edu

This phototruncation, sometimes referred to as "photoblueing," is distinct from the reversible photoswitching with thiols and represents a permanent chemical modification of the fluorophore. nih.govnih.gov While often considered a form of photobleaching, the fact that the product is also fluorescent has enabled its use as a deliberate photoconversion strategy in SMLM. nih.govacs.org

| Reaction | Reactant | Product | Proposed Mediator | Wavelength Shift | Reference |

| Phototruncation | Heptamethine Cyanine | Pentamethine Cyanine | Singlet Oxygen (¹O₂) | Blue-shifted | nih.govacs.org |

| Phototruncation | Pentamethine Cyanine | Trimethine Cyanine | Singlet Oxygen (¹O₂) | Blue-shifted | nih.gov |

Mechanistic Elucidation of Photoinduced Conformational Changes (e.g., cis-trans isomerization)

A fundamental photophysical process inherent to all cyanine dyes is the photoinduced isomerization between cis and trans conformations around the double bonds of the polymethine chain. researchgate.net The trans isomer is typically the most stable ground-state conformation and possesses a significantly larger absorption cross-section. researchgate.net

Upon absorption of a photon, the excited trans isomer can undergo a conformational change to a cis isomer. researchgate.net This isomerization process is a major non-radiative decay pathway and competes directly with fluorescence emission, thereby influencing the dye's fluorescence quantum yield and lifetime. researchgate.net The cis isomer is generally non-fluorescent or weakly fluorescent and thermally reverts to the more stable trans ground state. researchgate.net

The efficiency of cis-trans isomerization is highly dependent on the local environment. In environments with high viscosity, the physical rotation required for isomerization is hindered, which can lead to a significant increase in the fluorescence quantum yield. researchgate.net This sensitivity to conformational restriction is a key aspect of the photophysics of cyanine dyes.

Supramolecular Chemistry and Aggregation Studies of Cyanine 3.5 Chloride and Its Analogs

Self-Assembly Processes in Aqueous and Confined Media

The self-assembly of cyanine (B1664457) dyes, including Cyanine 3.5 chloride and its analogs, is a spontaneous process driven by non-covalent interactions that leads to the formation of ordered, mesoscopic structures from individual monomers in solution. nih.gov In aqueous media, the aggregation is significantly influenced by the hydrophobic effect, which encourages the dye molecules to minimize contact with water, often favoring "face-to-face" stacking. digitellinc.com This process is not limited to open solutions; it can also occur in confined media, where the environment directs the assembly. For instance, using peptides as templates can guide dye aggregation into highly ordered three-dimensional architectures. nih.govresearchgate.net

Supramolecular chemistry offers strategies to control and manipulate these self-assembly processes. Host-guest chemistry, such as the encapsulation of cyanine dyes by cucurbit medchemexpress.comuril (CB7), can prevent the formation of non-emissive aggregates and mitigate issues like the "cyanine limit," where extended conjugation leads to low fluorescence. researchgate.netnih.gov Similarly, incorporating cyanine moieties into cyclic peptide-based supramolecular scaffolds can address challenges like photoisomerization and aggregation-caused quenching, leading to materials with high fluorescence quantum yields. nih.gov The initial step in this hierarchical self-assembly process is often dimerization, which can be driven by interactions between hydrophobic aliphatic tails rather than the π-π stacking observed in other cyanine dyes. nih.gov The design of amphiphilic cyanine dyes, which possess both hydrophobic and hydrophilic segments, is another key strategy to create well-defined self-assembled structures in different media. fu-berlin.de

Formation and Characterization of J-Aggregates and H-Aggregates

Upon aggregation, cyanine dyes typically form two primary types of structures, known as J-aggregates and H-aggregates, distinguished by the specific arrangement of the constituent monomer units. pradeepresearch.org The formation of these aggregates is accompanied by significant changes in the optical and photophysical properties of the dye. westmont.edu

H-aggregates are characterized by a parallel, "face-to-face" or "sandwich-type" stacking of the dye molecules. This arrangement leads to strong excitonic coupling between the transition dipoles of the monomers. digitellinc.compradeepresearch.org In aqueous solutions, hydrophobic interactions often promote the formation of H-aggregates. digitellinc.com These aggregates are typically composed of parallel dye molecules stacked both plane-to-plane and end-to-end, forming two-dimensional crystalline structures. pradeepresearch.org

J-aggregates feature a "head-to-tail" arrangement of the dye molecules, resulting in a slipped, staircase-like structure. pradeepresearch.org These assemblies are polymer-like, often composed of thousands of dye monomers, and their formation can be facilitated by catalysts, supporting surfaces, or polymeric substrates. westmont.edu Some achiral cyanine dyes have been shown to self-assemble into well-ordered, chiral tubular J-aggregates, which can further organize into bundles. rsc.org The characterization of these complex structures often requires advanced techniques such as cryogenic transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM). researchgate.net

Different arrangements have been proposed to model the structure of these one-dimensional assemblies in solution, including the brickwork, ladder, and staircase models. pradeepresearch.org

Spectroscopic Signatures of Aggregation (e.g., J-band, H-band shifts)

The formation of H- and J-aggregates is readily identified by distinct changes in the absorption spectrum of the cyanine dye compared to its monomeric form. These spectral shifts are a direct consequence of the excitonic coupling between the chromophores in the aggregated state.

H-band: The face-to-face arrangement in H-aggregates results in a hypsochromic shift, or "blue shift," of the main absorption band to shorter wavelengths. digitellinc.compradeepresearch.org This H-band is often broader than the monomer absorption band. Furthermore, H-aggregates typically exhibit suppressed fluorescence or are non-emissive, a phenomenon known as aggregation-caused quenching. digitellinc.comresearchgate.net For example, the maximum absorption peak of one peptide-cyanine conjugate shifted from 786 nm in its monomeric state to 670 nm upon forming an H-aggregate. researchgate.net

J-band: The head-to-tail arrangement in J-aggregates leads to a bathochromic shift, or "red shift," of the absorption band to longer wavelengths. pradeepresearch.org This new, intense, and narrow absorption band is known as the J-band. westmont.edu The appearance of a sharp J-band can indicate the quantitative conversion of dye molecules into J-aggregates. westmont.edu For instance, the addition of inorganic salts to a solution of 3,3'-disulfobutyl-5,5'-dichlorothiacarbocyanine resulted in a distinct J-band centered around 652 nm. westmont.edu J-aggregates are also known for their enhanced fluorescence or "superradiance." denison.edu

The table below summarizes the characteristic spectral shifts for H- and J-aggregates.

| Aggregate Type | Molecular Arrangement | Absorption Band Shift | Common Name | Fluorescence |

| H-Aggregate | Face-to-face (sandwich) | Hypsochromic (Blue Shift) | H-band | Suppressed / Quenched |

| J-Aggregate | Head-to-tail (staircase) | Bathochromic (Red Shift) | J-band | Enhanced |

Influence of Molecular Structure and Environmental Factors on Aggregate Morphology and Stability

The delicate balance between monomeric dyes and their aggregated forms, as well as the resulting morphology and stability of the aggregates, is highly sensitive to both the intrinsic molecular structure of the dye and the surrounding environmental conditions.

Molecular Structure:

Polymethine Chain: Increasing the length of the polymethine chain in a cyanine dye can induce a significant redshift in both absorption and emission, a common strategy to access near-infrared (NIR) wavelengths. denison.edu

Substituents: The type and position of substituents on the chromophore are critical. For example, halogen substitutions can influence the diameter of tubular aggregates, and their specific placement can determine whether H- or J-aggregates are formed. denison.edu The nature of the counterion can also play a role; comparing a cyanine with a chloride (Cy5-Cl) versus a bulkier anion showed differences in properties. scispace.com

Hydrophobicity: The presence of hydrophobic chains, such as in amphiphilic cyanine dyes, is a key driver for self-assembly in aqueous media. fu-berlin.de

Environmental Factors:

Concentration: Dye aggregation is a concentration-dependent process. Below a certain threshold, dyes exist as monomers, while aggregation occurs at higher concentrations. rsc.org

Ionic Strength: The addition of salts (background electrolytes) can promote aggregation. researchgate.net Cations, in particular, can facilitate the formation of J-aggregates from anionic cyanine dyes by neutralizing the negative charges on the dye molecules, thereby reducing electrostatic repulsion and allowing the monomers to come closer together. westmont.eduresearchgate.net

pH: The pH of the solution can be a critical factor, especially for dyes conjugated to pH-sensitive molecules like peptides. Changes in pH can alter the charge and conformation of the template, leading to different and highly ordered aggregate structures. nih.govnih.gov

Temperature: Temperature can influence the stability of aggregates. For pseudo isocyanine chloride, a concentration-dependent temperature threshold was observed that separates a regime of small H-oligomers from a regime where large J-aggregates form. rsc.org Some systems require thermal treatment, such as heating and slow cooling, to form well-defined aggregates. nih.gov

Thermodynamic and Kinetic Aspects of Dye Aggregation

The self-assembly of cyanine dyes is governed by thermodynamic and kinetic principles that dictate the formation, stability, and interconversion of different aggregated species.

Thermodynamics: The aggregation process can be described by equilibrium thermodynamics. For some cyanine dyes, the dimerization constants and associated enthalpy changes have been determined, providing insight into the driving forces of aggregation. For example, studies on 1,1'-diethyl-2,2'-carbocyanine iodide (DCI) and 1,1'-diethyl-2,2'-dicarbocyanine iodide (DDI) in aqueous solution revealed negative enthalpy changes, indicating that the dimerization process is exothermic. koreascience.kr This suggests that dispersion forces play a significant role in the aggregation of these dyes. koreascience.kr The interpretation of a concentration-dependent temperature threshold as a ceiling temperature for J-aggregation has allowed for the determination of the equilibrium thermodynamics of their formation. rsc.org

| Cyanine Dye | Dimerization Constant (K) at 293 K | Enthalpy Change (ΔH) |

| 1,1'-diethyl-2,2'-carbocyanine iodide (DCI) | (9.8 ± 0.5) x 10⁴ M⁻¹ | -6.7 ± 0.7 kcal/mol |

| 1,1'-diethyl-2,2'-dicarbocyanine iodide (DDI) | (1.6 ± 0.5) x 10⁵ M⁻¹ | -7.7 ± 0.8 kcal/mol |

Data from spectroscopic studies on the aggregation behavior of cyanine dyes. koreascience.kr

Theoretical and Computational Approaches in Cyanine 3.5 Chloride Research

Quantum Chemical Calculations for Electronic Structure and Spectral Prediction

Quantum chemical calculations are fundamental to predicting the photophysical properties of cyanine (B1664457) dyes. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy levels of the molecule, which are directly related to its absorption and fluorescence spectra.

Density Functional Theory (DFT) is a widely used method for optimizing the ground-state geometry of organic compounds, providing a solid foundation for further calculations. mdpi.comsemanticscholar.org To investigate the properties of excited states, Time-Dependent Density Functional Theory (TDDFT) is the most common and robust tool. mdpi.comsemanticscholar.org It calculates the vertical excitation energies, which correspond to the absorption maxima (λmax). boisestate.edu

However, the accuracy of TDDFT calculations for cyanine dyes is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. mdpi.comrsc.org Historically, TDDFT was thought to perform poorly for cyanines, often underestimating experimental wavelengths, an issue attributed to the multireference character of their electronic states. semanticscholar.orgnih.gov More recent studies have shown that with careful selection of functionals, TDDFT can be a reliable tool. semanticscholar.orgacs.org For instance, pure exchange functionals (like M06L, HFS, HFB) and hybrid functionals (like B3LYP, PBE0) have shown good performance in predicting the spectral properties of monomethine cyanine dyes when paired with appropriate basis sets, such as the triple-zeta Pople-type basis sets. mdpi.commdpi.com The inclusion of solvent effects, typically modeled using the Polarizable Continuum Model (PCM), is also crucial for achieving accurate predictions that align with experimental conditions. researchgate.netrepositorioinstitucional.mx

A comparative study on various functionals for predicting the absorption maxima of thiazole (B1198619) orange analogues, which are structurally related to cyanines, demonstrated that the choice of functional significantly impacts the results. The study validated that hybrid functionals like B3LYP and PBE0 can provide adequate results, with mean absolute deviations within the acceptable range of 0.2–0.3 eV. semanticscholar.org Another approach to improve accuracy involves a linear scaling procedure or novel correction terms based on ground-state zero-point vibrational energy (ZPVE) to refine the vertical excitation energy calculated by TDDFT. researchgate.netens-lyon.fr

Table 1: Performance of Selected TDDFT Functionals for a Cyanine Analogue

| Functional | Calculated λmax (nm) | Experimental λmax (nm) | Deviation (eV) |

|---|---|---|---|

| PBE0 | 458 | 502 | 0.24 |

| B3LYP | 445 | 502 | 0.30 |

| CAM-B3LYP | 419 | 502 | 0.44 |

Data adapted from benchmark studies on cyanine-like dyes, illustrating typical performance. mdpi.comsemanticscholar.org

Beyond predicting spectral maxima, quantum chemical calculations are used to model the entire potential energy surface (PES) of the excited state. aip.org This allows for a deeper understanding of the relaxation pathways available to the molecule after it absorbs a photon. For many cyanine dyes, the excited-state dynamics are characterized by a barrierless, sloped PES that leads to photoisomerization. aip.orgresearchgate.net

Computational modeling can map out these energy landscapes, identifying key features such as conical intersections, which are points where different electronic states have the same energy and are crucial for understanding non-radiative decay pathways like internal conversion. aip.org For example, studies on model cyanine dyes have shown that the trans-cis photoisomerization is dynamically controlled by an extended conical intersection seam, which dictates the reaction outcome. wsu.eduacs.org

Furthermore, TDDFT can compute other excited-state properties, such as dipole moments and the geometries of emitting states, which are essential for understanding fluorescence. mdpi.com Quantum-chemical investigations have revealed the existence of multiple relaxation paths for symmetrical polymethine dyes in the excited state, including symmetrical paths and unsymmetrical paths that lead to different electronic structures. acs.orgaston.ac.uk

Molecular Dynamics Simulations of Self-Assembly Processes and Dye-Biomolecule Interactions

While quantum mechanics is ideal for describing electronic properties, molecular dynamics (MD) simulations are better suited for modeling the large-scale and long-time dynamics of molecules. MD uses classical mechanics to simulate the movement of atoms and molecules, providing insights into processes like self-assembly and interactions with biological macromolecules. aip.orgrsc.org

MD simulations have been instrumental in studying the spontaneous self-assembly of cyanine dyes in aqueous solutions, where they can form various types of aggregates (e.g., H- and J-aggregates). rsc.org These simulations, often employing force fields like the General AMBER Force Field (GAFF), can reveal the specific intermolecular interactions, such as π–π stacking or hydrophobic interactions, that drive the aggregation process. aip.orgrsc.orgfigshare.com For example, simulations have shown that for some amphiphilic cyanine dyes, dimer formation is driven by interactions between hydrophobic tails rather than the π–π stacking of the chromophores. figshare.com

In the context of bioconjugate chemistry, MD simulations are invaluable for studying the interaction of Cyanine 3.5 chloride with biomolecules like DNA and proteins. nih.govnih.gov When cyanine dyes are attached to DNA scaffolds, MD can predict their orientation and the resulting excitonic coupling between adjacent dyes. nih.govnih.gov Studies have shown that the DNA template provides exceptional spatial control over the assembly of dye aggregates. nih.gov Simulations of Cy3 and Cy5 dyes on DNA Holliday junctions have revealed how the junction's structure influences dye orientation, which in turn dictates the optical properties of the resulting dimer. nih.govmdpi.com

Table 2: Applications of Molecular Dynamics in Cyanine Dye Research

| Research Area | Key Insights from MD Simulations | Relevant Force Fields |

|---|---|---|

| Self-Assembly | Elucidation of dimer structures (e.g., H- vs. J-aggregates); identification of driving forces (hydrophobic vs. π-π stacking). aip.orgrsc.org | GAFF, OPLS-AA. aip.org |

| Dye-DNA Interactions | Prediction of dye orientation and stacking on DNA templates; understanding of how DNA structure controls dye aggregation. nih.govnih.gov | AMBER, GAFF. nih.gov |

| Dye-Peptide Interactions | Modeling of how peptide structure templates the formation of dye stacks and influences their 3D organization. nih.govfu-berlin.de | AMBER, GAFF. nih.gov |

Mechanistic Modeling of Photochemical Reactions and Photoswitching Pathways

Computational modeling is crucial for elucidating the complex mechanisms of photochemical reactions, such as photoswitching and phototruncation, which are central to the application of cyanine dyes in super-resolution microscopy. nih.govchemrxiv.org These reactions involve light-induced transformations between different chemical states with distinct optical properties.

One key photochemical process is photoswitching, where a cyanine dye can be reversibly converted between a fluorescent "on" state and a non-fluorescent "dark" state. acs.org Computational studies, often combining DFT with transient-absorption spectroscopy data, have been pivotal in uncovering the mechanism. dicp.ac.cn A unified mechanism proposes that photoswitching in the presence of thiols involves photoinduced electron transfer (PeT) from a thiolate to the cyanine's triplet excited state. dicp.ac.cnacs.org This is followed by intersystem crossing to form a radical pair, which can then either revert to the ground state (photostabilization) or form a covalent cyanine-thiol adduct (the dark state). dicp.ac.cnosti.gov

Another important reaction is phototruncation, where a heptamethine cyanine is converted to a shorter, blue-shifted pentamethine cyanine upon irradiation. chemrxiv.orgnih.gov DFT calculations have been essential in mapping out the proposed multi-step reaction pathway. chemrxiv.orgacs.org These models suggest the reaction is initiated by singlet oxygen and proceeds through a key hydroperoxycyclobutanol intermediate, followed by an intramolecular rearrangement. chemrxiv.orgnih.gov By understanding these pathways, researchers can optimize reaction conditions to enhance the efficiency of photoconversion for applications like single-molecule localization microscopy (SMLM). chemrxiv.org

Structure-Property Relationship Elucidation through Computational Methods

A primary goal of computational modeling is to establish clear structure-property relationships. By systematically modifying the structure of a cyanine dye in silico and calculating the resulting properties, researchers can understand how specific structural features influence its optical and photochemical behavior. rsc.orgacs.org

Quantum chemical calculations can explain how substituents at different positions on the cyanine's polymethine chain or heterocyclic rings affect its absorption and fluorescence wavelengths, quantum yields, and stability. acs.org For example, calculations have shown that adding a cyclopentene (B43876) ring to the polymethine chain can increase the dye's rigidity and photostability by preventing cis-trans photoisomerization. rsc.org Similarly, theoretical studies can predict how altering the length of the polymethine chain will shift the absorption spectrum, a well-known characteristic of cyanine dyes. rsc.orgnih.gov

This predictive power accelerates the design of new cyanine dyes with tailored properties. acs.org Instead of relying solely on trial-and-error synthesis, computational screening can identify promising candidates for specific applications, whether it be for enhanced brightness in fluorescence microscopy, optimized photoswitching kinetics for SMLM, or specific absorption profiles for biosensing. acs.orgrsc.org The combination of experimental results with quantum-chemical calculations provides deep insights that are crucial for the rational design of next-generation fluorescent probes. acs.org